22-O-acetyl-N(b)-demethylechitamine
22-O-acetyl-N(b)-demethylechitamine
Brand Name:
Vulcanchem
CAS No.:
123064-74-4
VCID:
VC0058282
InChI:
InChI=1S/C23H28N2O5/c1-4-15-12-25-10-9-22-16-7-5-6-8-18(16)24-23(22,25)19(27)11-17(15)21(22,20(28)29-3)13-30-14(2)26/h4-8,17,19,24,27H,9-13H2,1-3H3/b15-4+
SMILES:
CC=C1CN2CCC34C2(C(CC1C3(COC(=O)C)C(=O)OC)O)NC5=CC=CC=C45
Molecular Formula:
C23H28N2O5
Molecular Weight:
412.5 g/mol
22-O-acetyl-N(b)-demethylechitamine
CAS No.: 123064-74-4
Main Products
VCID: VC0058282
Molecular Formula: C23H28N2O5
Molecular Weight: 412.5 g/mol
CAS No. | 123064-74-4 |
---|---|
Product Name | 22-O-acetyl-N(b)-demethylechitamine |
Molecular Formula | C23H28N2O5 |
Molecular Weight | 412.5 g/mol |
IUPAC Name | methyl (13Z)-18-(acetyloxymethyl)-13-ethylidene-10-hydroxy-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate |
Standard InChI | InChI=1S/C23H28N2O5/c1-4-15-12-25-10-9-22-16-7-5-6-8-18(16)24-23(22,25)19(27)11-17(15)21(22,20(28)29-3)13-30-14(2)26/h4-8,17,19,24,27H,9-13H2,1-3H3/b15-4+ |
Standard InChIKey | RVBBDUUBDPKZFR-SYZQJQIISA-N |
Isomeric SMILES | C/C=C/1\CN2CCC34C2(C(CC1C3(COC(=O)C)C(=O)OC)O)NC5=CC=CC=C45 |
SMILES | CC=C1CN2CCC34C2(C(CC1C3(COC(=O)C)C(=O)OC)O)NC5=CC=CC=C45 |
Canonical SMILES | CC=C1CN2CCC34C2(C(CC1C3(COC(=O)C)C(=O)OC)O)NC5=CC=CC=C45 |
Synonyms | 22-AND-echitamine 22-O-acetyl-N(b)-demethylechitamine |
PubChem Compound | 6443963 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume